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Compound of Interest

Compound Name: 8-Bromoisoquinoline

Cat. No.: B029762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 8-
Bromoisoquinoline, a significant heterocyclic compound utilized in medicinal chemistry and

materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses.

Core Spectroscopic Data
The structural elucidation of 8-Bromoisoquinoline is confirmed through a combination of

spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS

are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 8-Bromoisoquinoline[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.48 s - H-1

8.65 d 5.2 H-3

7.91 d 6.0 H-4

8.05 d 8.8 H-5

7.17 t 7.8 H-6

8.02 d 8.4 H-7

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoisoquinoline (for reference)[2]

While specific ¹³C NMR data for 8-Bromoisoquinoline is not readily available in the cited

literature, the data for the closely related isomer, 5-Bromoisoquinoline, is presented here for

comparative purposes.

Chemical Shift (δ) ppm

152.9

144.6

134.3

133.9

129.3

128.4

127.9

120.3

118.5
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Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Bromoisoquinolines

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1620 - 1430 Medium to Strong
Aromatic C=C and C=N Ring

Stretching

~1350 Medium C-N Stretch

850 - 750 Strong C-H Out-of-plane Bending

Below 700 Medium to Strong C-Br Stretch

Note: Specific peak values for 8-Bromoisoquinoline are not detailed in the search results. The

provided ranges are characteristic for this class of compounds.[2][3][4][5][6][7]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 8-Bromoisoquinoline[1]

m/z Ion Notes

208 [M(⁷⁹Br)+1]⁺
Molecular ion peak for the ⁷⁹Br

isotope

210 [M(⁸¹Br)+1]⁺
Molecular ion peak for the ⁸¹Br

isotope

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 8-
Bromoisoquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the

molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 8-Bromoisoquinoline in about 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the prepared sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.
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Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 8-Bromoisoquinoline sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and compare them to known correlation

tables.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron

Ionization (EI) source.

Procedure (ESI):

Sample Preparation: Prepare a dilute solution of 8-Bromoisoquinoline (typically 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid

may be added to promote protonation.

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a constant flow rate.

Data Acquisition:

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-

300 amu).

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to obtain a stable and intense signal for the molecular ion.

Data Analysis:

Identify the molecular ion peaks, paying attention to the characteristic isotopic pattern of

bromine ([M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio).

Visualized Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like 8-
Bromoisoquinoline is depicted below.
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Synthesis and Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of 8-Bromoisoquinoline Purification (e.g., Column Chromatography)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 8-Bromoisoquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029762#spectroscopic-data-of-8-bromoisoquinoline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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